![molecular formula C26H27N3O4S2 B12021655 N-(2,5-dimethylphenyl)-2-{(3Z)-3-[3-(3-ethoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide](/img/structure/B12021655.png)
N-(2,5-dimethylphenyl)-2-{(3Z)-3-[3-(3-ethoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide
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Overview
Description
N-(2,5-dimethylphenyl)-2-{(3Z)-3-[3-(3-ethoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide is a complex organic compound that features a variety of functional groups, including thiazolidinone, indole, and acetamide moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-dimethylphenyl)-2-{(3Z)-3-[3-(3-ethoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide typically involves multi-step organic reactions. The process may start with the preparation of the thiazolidinone ring, followed by the introduction of the indole moiety, and finally the acetamide group. Common reagents used in these steps include ethyl bromoacetate, thiourea, and various catalysts under controlled temperature and pH conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques such as chromatography, and rigorous quality control measures to ensure consistency in the final product.
Chemical Reactions Analysis
Types of Reactions
N-(2,5-dimethylphenyl)-2-{(3Z)-3-[3-(3-ethoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and specific catalysts to drive the reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions could introduce a wide range of functional groups, depending on the nucleophile or electrophile employed.
Scientific Research Applications
Antimicrobial Properties
Research indicates that compounds similar to N-(2,5-dimethylphenyl)-2-{(3Z)-3-[3-(3-ethoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide exhibit significant antimicrobial activity. For example:
- Thiazolidinone derivatives have been reported to show efficacy against various bacterial strains, including resistant strains of Staphylococcus aureus and Escherichia coli .
Anticancer Potential
The compound may also possess anticancer properties. Studies have shown that thiazolidinone derivatives can induce apoptosis in cancer cells through various mechanisms, including:
- Cell Cycle Arrest : Inducing cell cycle arrest at specific phases.
- Apoptosis Induction : Triggering apoptotic pathways in tumor cells.
Preliminary data suggest that this compound could be effective against certain types of cancer due to its structural features .
Anti-inflammatory Effects
Inflammation plays a critical role in various diseases, and compounds with thiazolidinone structures have been noted for their anti-inflammatory properties. These compounds can inhibit pro-inflammatory cytokines and reduce inflammation in animal models .
Case Study 1: Antimicrobial Activity
A study evaluated the antimicrobial effects of a series of thiazolidinones against clinical isolates of bacteria. The results demonstrated that derivatives similar to this compound showed significant inhibition zones compared to standard antibiotics .
Compound | Inhibition Zone (mm) | Bacterial Strain |
---|---|---|
Compound A | 25 | Staphylococcus aureus |
Compound B | 30 | Escherichia coli |
Compound C | 20 | Pseudomonas aeruginosa |
Case Study 2: Anticancer Activity
In a preclinical study involving human cancer cell lines, a thiazolidinone derivative was tested for its ability to induce apoptosis. The study found that the compound reduced cell viability by 50% at a concentration of 10 µM after 48 hours of treatment .
Mechanism of Action
The mechanism of action of N-(2,5-dimethylphenyl)-2-{(3Z)-3-[3-(3-ethoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide would depend on its specific interactions with molecular targets. These could include binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-(2,5-dimethylphenyl)-2-{(3Z)-3-[3-(3-ethoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide might include other thiazolidinone derivatives, indole-based compounds, and acetamide-containing molecules.
Uniqueness
What sets this compound apart is its unique combination of functional groups, which may confer distinct chemical and biological properties. This uniqueness could translate into specific advantages in its applications, such as enhanced binding affinity to biological targets or improved stability under certain conditions.
Biological Activity
N-(2,5-dimethylphenyl)-2-{(3Z)-3-[3-(3-ethoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide is a complex organic compound with potential therapeutic applications. Its unique structure suggests various biological activities, which warrant detailed investigation.
Chemical Structure
The compound's molecular formula is C23H27N3O3S with a molecular weight of 425.5 g/mol. The structural complexity includes multiple functional groups that may interact with biological targets.
Property | Value |
---|---|
Molecular Formula | C23H27N3O3S |
Molecular Weight | 425.5 g/mol |
IUPAC Name | This compound |
The biological activity of this compound can be attributed to its ability to interact with specific enzymes and receptors in the body. The thiazolidinone and indole moieties are known for their roles in modulating various biochemical pathways.
Potential Mechanisms:
- Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways.
- Receptor Modulation : It could act as an agonist or antagonist at specific receptor sites, influencing cellular signaling.
- Antioxidant Activity : The presence of thioxo groups suggests potential antioxidant properties.
Biological Activity Studies
Recent studies have explored the biological activities of similar compounds, indicating potential applications in pharmacology.
Anticancer Activity
Research indicates that compounds with similar structures exhibit cytotoxic effects on various cancer cell lines. For example, thiazolidinone derivatives have shown promise in inhibiting tumor growth by inducing apoptosis.
Antimicrobial Properties
Compounds featuring thiazolidinone and indole structures have demonstrated antimicrobial activity against a range of pathogens. This suggests that this compound may possess similar properties.
Case Studies
Several case studies highlight the biological effects of structurally related compounds:
- Study on Thiazolidinone Derivatives : A study published in Journal of Medicinal Chemistry demonstrated that thiazolidinone derivatives showed significant cytotoxicity against human breast cancer cells (MCF7), suggesting that structural modifications can enhance bioactivity.
- Antimicrobial Evaluation : Research published in Pharmaceutical Biology indicated that indole derivatives exhibited potent antibacterial activity against Gram-positive and Gram-negative bacteria, supporting the potential of N-(2,5-dimethylphenyl)-2-{(3Z)-... in antimicrobial applications.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing this compound, and how can reaction conditions be optimized?
- Methodology:
- Step 1: Start with 2-amino-5-phenyl-1,3,4-oxadiazole (or analogous indole precursors) and chloroacetyl chloride under reflux in triethylamine (4–5 hours). Monitor reaction progress via TLC .
- Step 2: Introduce the thiazolidinone-thione moiety by reacting intermediates (e.g., 3-formyl-1H-indole-2-carboxylic acid derivatives) with 2-aminothiazol-4(5H)-one in acetic acid with sodium acetate. Reflux for 3–5 hours .
- Step 3: Purify via recrystallization using solvents like DMF/acetic acid mixtures or pet-ether .
Q. How can structural ambiguities in the thiazolidinone-indole core be resolved during characterization?
- Methodology:
- Use ¹H-NMR to confirm Z-configuration of the thiazolidinone-ylidene group (δ 7.3–8.2 ppm for olefinic protons) .
- Mass spectrometry (EI): Look for [M⁺] peaks (e.g., m/z 557–576) to validate molecular weight .
- X-ray crystallography (if crystals are obtainable) to resolve stereochemical uncertainties, as demonstrated for related indole-thiosemicarbazones .
Advanced Research Questions
Q. How do structural modifications (e.g., substituents on the thiazolidinone or indole rings) affect bioactivity?
- Methodology:
- Structure-Activity Relationship (SAR):
- Replace the 3-ethoxypropyl group with alkyl/aryl chains to assess solubility and binding affinity changes.
- Introduce electron-withdrawing groups (e.g., -CF₃) on the indole ring to evaluate impacts on oxidative stability and target engagement .
- Biological assays: Test modified analogs against disease-relevant targets (e.g., kinases, proteases) using fluorescence polarization or SPR to quantify binding .
Q. How can contradictory spectral data (e.g., NMR vs. X-ray) for the Z/E isomerism be resolved?
- Methodology:
- Variable Temperature NMR (VT-NMR): Monitor dynamic isomerization by observing coalescence of proton signals at elevated temperatures .
- DFT calculations: Compare experimental NMR chemical shifts with computed values for Z/E configurations to assign stereochemistry .
Q. What strategies mitigate degradation during in vitro pharmacological studies?
- Methodology:
- Stability assays: Incubate the compound in PBS (pH 7.4) or simulated gastric fluid (pH 2.0) at 37°C. Monitor degradation via HPLC-MS .
- Protective groups: Introduce acetyl or tert-butyl groups on labile moieties (e.g., thioxo groups) to enhance metabolic stability .
Q. Technical Challenges in Experimental Design
Q. How can low yields during the final coupling step (e.g., acetamide formation) be improved?
- Troubleshooting:
- Catalyst optimization: Replace triethylamine with DMAP or Hünig’s base to enhance nucleophilicity .
- Solvent screening: Test polar aprotic solvents (e.g., DMF, DMSO) to improve solubility of intermediates .
Q. What analytical techniques are critical for distinguishing this compound from structurally similar analogs?
- Advanced techniques:
- HRMS-ESI: Resolve mass differences <0.5 Da (e.g., between -OCH₃ and -OCF₃ substituents) .
- 2D NMR (COSY, NOESY): Map through-space correlations to confirm substituent orientations .
Q. Data Interpretation and Validation
Q. How can computational modeling predict binding modes with biological targets?
- Workflow:
- Docking simulations: Use AutoDock Vina or Schrödinger to model interactions with active sites (e.g., ATP-binding pockets).
- MD simulations: Run 100-ns trajectories in GROMACS to assess binding stability and conformational flexibility .
Q. What statistical methods address variability in biological replicate data?
- Approach:
Properties
Molecular Formula |
C26H27N3O4S2 |
---|---|
Molecular Weight |
509.6 g/mol |
IUPAC Name |
N-(2,5-dimethylphenyl)-2-[(3Z)-3-[3-(3-ethoxypropyl)-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]-2-oxoindol-1-yl]acetamide |
InChI |
InChI=1S/C26H27N3O4S2/c1-4-33-13-7-12-28-25(32)23(35-26(28)34)22-18-8-5-6-9-20(18)29(24(22)31)15-21(30)27-19-14-16(2)10-11-17(19)3/h5-6,8-11,14H,4,7,12-13,15H2,1-3H3,(H,27,30)/b23-22- |
InChI Key |
QBQCLKAVWIZJNV-FCQUAONHSA-N |
Isomeric SMILES |
CCOCCCN1C(=O)/C(=C/2\C3=CC=CC=C3N(C2=O)CC(=O)NC4=C(C=CC(=C4)C)C)/SC1=S |
Canonical SMILES |
CCOCCCN1C(=O)C(=C2C3=CC=CC=C3N(C2=O)CC(=O)NC4=C(C=CC(=C4)C)C)SC1=S |
Origin of Product |
United States |
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